molecular formula C12H12FN3 B1317472 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine CAS No. 916423-52-4

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine

Cat. No.: B1317472
CAS No.: 916423-52-4
M. Wt: 217.24 g/mol
InChI Key: VCEDOGBTSALKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its application as a core structure for developing potent inhibitors against high-value therapeutic targets. This fused bicyclic system has been strategically utilized in the design of novel c-Met (Mesenchymal-epithelial transition factor) kinase inhibitors, where derivatives have demonstrated potent antitumor activity. For instance, optimized compounds based on this scaffold have shown IC50 values in the nanomolar range against c-Met kinase and exhibited high selectivity over other tyrosine kinases, highlighting its potential in targeted cancer therapy . Furthermore, this pyrazolopyridine scaffold serves as a critical precursor for developing inhibitors against Mycobacterium tuberculosis. Research has identified derivatives that function as pantothenate synthetase inhibitors, exhibiting promising in vitro activity against the pathogen and representing a potential new avenue for anti-tuberculosis agents . The structural features of the compound, particularly the 4-fluorophenyl substituent, are often explored for π-stacking interactions within enzyme binding sites, making it a valuable building block for probing kinase and other enzymatic targets . Its continued investigation is pivotal for advancing research in oncology, infectious diseases, and the development of new small-molecule therapeutics.

Properties

IUPAC Name

3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-9-3-1-8(2-4-9)12-10-7-14-6-5-11(10)15-16-12/h1-4,14H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEDOGBTSALKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919612
Record name 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87642-31-7, 916423-52-4
Record name 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87642-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine typically involves the following steps:

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Halogenation, nitration, or sulfonation reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine as an anticancer agent. A library of tetrasubstituted pyrazolo[4,3-C]pyridines was synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cells. The results indicated that certain derivatives exhibited low micromolar GI50 values, demonstrating significant anticancer properties through mechanisms such as apoptosis induction and modulation of cell cycle proteins .

Table 1: Antiproliferative Activity of Pyrazolo[4,3-C]pyridines

CompoundCell LineGI50 (µM)Mechanism of Action
This compoundK562<10Induces apoptosis via PARP-1 cleavage
4-(2,6-Diphenyl-2H-pyrazolo[4,3-C]pyridin-7-yl)phenolMV4-11<5Activates caspase 9 pathway
7-(4-Methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-C]pyridineMCF-7<8Modulates LC3 expression

Neurological Applications

The compound has also been investigated for its potential in treating neurological disorders. Its structural characteristics allow it to act as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4), which is implicated in various neurodegenerative diseases. This modulation can enhance synaptic transmission and offer neuroprotective effects against excitotoxicity .

Phosphodiesterase Inhibition

Another area of research focuses on the inhibition of phosphodiesterases (PDEs). High-throughput screening identified derivatives of pyrazolo[4,3-C]pyridine as novel PDE inhibitors. For instance, one derivative demonstrated significant potency against human eosinophil PDE with IC50 values ranging from 0.03 to 1.6 µM. This inhibition is crucial for developing treatments for asthma and other inflammatory conditions where PDE activity exacerbates symptoms .

Case Study 1: Anticancer Screening

In a comprehensive study involving a series of pyrazolo[4,3-C]pyridines, researchers synthesized multiple derivatives and assessed their antiproliferative effects on human cancer cell lines. The findings demonstrated that modifications at the 4-position significantly influenced biological activity. Compounds with bulkier substituents showed reduced activity compared to their less substituted counterparts .

Case Study 2: Neurological Disorders

A study exploring the effects of pyrazolo[4,3-C]pyridines on mGluR4 revealed their potential in enhancing cognitive function in models of Alzheimer's disease. The modulation of this receptor pathway could lead to new therapeutic strategies for treating cognitive impairments associated with neurodegeneration .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings :

  • Hydrophobic substituents (e.g., tert-butyl) enhance PS inhibitory activity, while polar groups reduce efficacy .
  • The 4-fluorophenyl group in 3-(4-fluorophenyl)-THPP provides moderate electronic effects but lacks the steric bulk required for optimal PS inhibition .

Antimicrobial Agents (ESKAPE Pathogens)

Compound Substituents Activity against ESKAPE Pathogens Mechanism/Advantage References
3-(4-Fluorophenyl)-THPP 4-Fluorophenyl at C3 Not reported Scaffold potential without nitrofuran warhead
1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-THPP (13g) Nitrofuran warhead, oxazolyl group Superior to nitrofurantoin Nitrofuran enhances redox-activated toxicity

Key Findings :

  • Nitrofuran-tagged THPP derivatives (e.g., 13g) exhibit potent antimicrobial activity due to the redox-active nitrofuran group, which 3-(4-fluorophenyl)-THPP lacks .

Structural and Physicochemical Properties

Compound Substituent Position logP Boiling Point (°C) Conformation/H-Bonding References
3-(4-Fluorophenyl)-THPP C3 (para-fluoro) 2.19* 461.3 Half-chair conformation, equatorial substituents
3-(3-Fluorophenyl)-THPP C3 (meta-fluoro) 2.19 461.3 Similar logP but altered electronic effects
1-(4-Chlorophenyl)-5-methylsulfonyl-THPP (II) C1 (chlorophenyl) N/A N/A Half-chair conformation, chloro enhances hydrophobicity

Key Findings :

  • The para-fluorine in 3-(4-fluorophenyl)-THPP optimizes electronic effects without significantly altering hydrophobicity compared to meta-fluoro or chloro analogues .
  • Conformational studies reveal that the THPP ring adopts a half-chair conformation, with substituents like methylsulfonyl occupying equatorial positions to minimize steric strain .

Biological Activity

3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₂H₁₂FN₃
  • Molecular Weight : 217.24 g/mol
  • CAS Number : 733757-82-9

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-C]pyridine exhibit notable antiproliferative effects against various cancer cell lines. For instance, the compound showed promising cytotoxicity in leukemia cell lines with IC50 values ranging from 0.59 to 1.25 μM, indicating strong potential for development as an anticancer agent .

Table 1: Cytotoxic Activity of this compound Derivatives

Cell LineIC50 (μM)
HL600.70 ± 0.14
K5621.25 ± 0.35
HEL1.05 ± 0.35
MCF70.59 ± 0.00
BT549>10

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Some derivatives have shown significant inhibition of COX-2 enzymes, which are pivotal in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be as low as 0.04 μmol . This suggests that these compounds could serve as effective anti-inflammatory agents.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Cytotoxic Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins .

Case Studies

A study published in Molecules evaluated the cytotoxic effects of several pyrazolo[4,3-C]pyridine derivatives on different cancer cell lines. The results indicated that the presence of fluorinated groups significantly enhanced the cytotoxic activity while maintaining selectivity towards malignant cells over normal cells .

Another study highlighted the potential use of these compounds in treating inflammatory diseases due to their ability to inhibit key enzymes involved in the inflammatory response .

Q & A

Q. What are the common synthetic routes for 3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with ketones or via functionalization of the pyrazolo[4,3-c]pyridine core. For example, a two-step protocol involves (1) forming the pyrazole ring using hydrazine hydrate and a β-ketoester, followed by (2) introducing the 4-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution. Reaction optimization, such as using NaH as a base in THF at 273 K, can improve yields (45–50%) by minimizing side reactions . Solvent choice (e.g., DMF for polar intermediates) and temperature control are critical for regioselectivity.

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Structural elucidation relies on NMR (¹H/¹³C) to confirm proton environments and aromatic substitution patterns, mass spectrometry (ESI/HRMS) for molecular weight verification, and X-ray crystallography to resolve stereochemistry. For crystallographic analysis, data collection at 173 K using MoKα radiation (λ = 0.71073 Å) with SHELXL refinement (R-factor < 0.06) ensures accurate bond length/angle measurements . Thermal ellipsoid plots (30% probability) help visualize molecular conformation, such as the half-chair configuration of the tetrahydro-pyridine ring .

Q. What preliminary biological activities have been reported for this scaffold?

Derivatives of this scaffold show inhibitory activity against c-Met kinase (IC₅₀ ~10–100 nM) and phosphodiesterase-4 (PDE4) (IC₅₀ 0.03–1.6 µM), with the 4-fluorophenyl group enhancing target affinity via hydrophobic interactions. In vitro assays using radioligand displacement (e.g., [³H]prazosin binding) and enzyme inhibition studies (e.g., fluorescence polarization) are standard for activity screening .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound for kinase inhibition?

Quantitative Structure-Activity Relationship (QSAR) models correlate hydrophobicity (π) , electronic effects (σ) , and van der Waals volume (Vw) with activity. For c-Met inhibition, substituents at the pyrazole C3 position (e.g., trifluoromethyl) improve potency by increasing hydrophobic contact with the ATP-binding pocket. Regression analysis (e.g., partial least squares) of in vitro IC₅₀ data against computed descriptors (e.g., logP, polar surface area) identifies optimal substituents .

Q. What crystallographic insights inform the design of derivatives targeting solvent-exposed protein regions?

X-ray structures (e.g., PDB: 3LQ8) reveal that the tetrahydro-pyridine ring occupies a hydrophobic pocket, while the 4-fluorophenyl group extends into solvent-exposed regions. Modifications like introducing hydrogen-bond donors (e.g., hydroxyl groups) or bulky substituents (e.g., tert-butyl) at solvent-facing positions improve solubility and selectivity. The LigBEnD docking approach integrates ligand conformational flexibility and receptor dynamics to prioritize derivatives .

Q. How can discrepancies in reported biological activities of analogues be resolved?

Contradictory activity data (e.g., IC₅₀ variations >10-fold) may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or stereochemical purity. Strategies include:

  • Enantiomeric resolution (chiral HPLC) to isolate active stereoisomers.
  • Orthogonal assays (e.g., SPR vs. fluorescence quenching) to confirm binding kinetics.
  • Crystallographic validation of protein-ligand interactions to rule out artifactual binding modes .

Q. What methodological advancements in crystallography enhance structural analysis of this compound?

High-resolution data (θmax > 27.5°, Rint < 0.04) collected using Rigaku MM007-HF CCD detectors improve electron density maps for accurate H-atom placement. SHELXL refinement with TWIN/BASF commands addresses twinning in monoclinic crystals (space group P21/c). Hydrogen bonding networks (C–H···O, d = 2.8–3.2 Å) are analyzed using Mercury software to predict packing stability .

Methodological Resources

  • Synthesis Protocols : See optimized procedures in Zhang et al. (2017) for c-Met inhibitors .
  • Crystallography : SHELX suite for structure refinement .
  • QSAR : Molinspiration or CODESSA for descriptor calculation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.